![molecular formula C27H28N4O5 B194352 ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 503614-91-3](/img/structure/B194352.png)
ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Overview
Description
A metabolite of Apixaban
Biological Activity
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 503614-91-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Property | Details |
---|---|
Molecular Formula | C27H28N4O5 |
Molecular Weight | 488.54 g/mol |
CAS Number | 503614-91-3 |
Purity | ≥ 97% |
Storage Conditions | Sealed in dry environment at room temperature |
This compound functions primarily as an inhibitor of the coagulation factor Xa (fXa), which plays a crucial role in the blood coagulation cascade. This inhibition is essential for the development of anticoagulant therapies aimed at preventing thromboembolic disorders.
Key Findings:
- Potency and Selectivity : The compound exhibits high potency against fXa with a favorable pharmacokinetic profile. Studies have shown it to retain efficacy while minimizing off-target effects, making it a candidate for oral anticoagulant therapies similar to apixaban .
- Bioavailability : In animal models, the compound demonstrated good bioavailability, suggesting effective absorption and distribution within biological systems .
Anticoagulant Activity
The primary biological activity of this compound is its anticoagulant effect through fXa inhibition. In vitro assays have indicated that it can effectively reduce thrombin generation and prolong clotting times in human plasma samples.
Antimicrobial Activity
Emerging research indicates potential antimicrobial properties against various pathogens. Compounds with similar pyrazolo[3,4-c]pyridine scaffolds have shown antibacterial and antifungal activities, suggesting that ethyl 1-(4-methoxyphenyl)-7-oxo derivatives may also possess these properties .
Antitumor Activity
Preliminary studies indicate that derivatives of pyrazolo[3,4-c]pyridine may exhibit cytotoxic effects against cancer cell lines. Ethyl 1-(4-methoxyphenyl)-7-oxo has been evaluated for its ability to induce apoptosis in ovarian and breast cancer cells while sparing non-cancerous cells .
Case Studies
- In Vivo Efficacy : In a study involving cynomolgus monkeys, the compound demonstrated significant efficacy in modulating glucose levels and showed potential as an antidiabetic agent due to its interaction with GPR119 receptors .
- Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects on various cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cardiac cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what solvents/purification methods are typically employed?
The synthesis often involves multi-step strategies, including cyclization and functional group transformations. For example, a related pyrazolo-pyridine derivative was synthesized via hydrolysis of an ester intermediate in a mixed solvent system of tetrahydrofuran (THF) and water, followed by extraction and purification . Key steps include controlling reaction temperature (room temperature to reflux) and using biphasic solvent systems to isolate intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and hydrogen bonding patterns. X-ray crystallography resolves structural ambiguities, such as ring conformations and stereochemistry, as demonstrated in studies of analogous pyrazolo-pyridine derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Optimization strategies include:
- Catalyst selection : Transition-metal catalysts (e.g., palladium) for cross-coupling reactions improve regioselectivity in heterocyclic systems .
- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while THF/water mixtures aid in intermediate purification .
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization steps .
Q. How can researchers resolve contradictions between spectral data and proposed structures?
Conflicting data (e.g., NMR vs. computational models) can be addressed by:
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in pyrazolo-pyridine derivatives with complex fused-ring systems .
- Dynamic NMR experiments : To assess conformational flexibility in solution .
- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic properties for comparison with empirical data .
Q. What green chemistry approaches are applicable to its synthesis?
- Oxidant selection : Sodium hypochlorite (NaOCl) in ethanol enables oxidative ring closure with reduced environmental impact compared to Cr(VI) or DDQ .
- Solvent recycling : Ethanol or water-based systems minimize waste .
- Catalyst-free conditions : Exploit inherent reactivity of intermediates to avoid metal residues .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazolo-pyridine core?
- Directing groups : Electron-withdrawing groups (e.g., esters) guide electrophilic substitution to specific positions .
- Protecting groups : Temporary protection of reactive sites (e.g., piperidinone oxygen) prevents undesired side reactions during aryl coupling .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity in heterocyclic systems .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for structurally similar compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate contributing factors .
- Standardized assays : Use consistent in vitro models (e.g., enzyme inhibition protocols) to reduce variability .
- Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify consensus trends .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for Optimized Yield
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent System | THF/Water (1:1) | |
Oxidant | Sodium hypochlorite (NaOCl) | |
Reaction Temperature | 60–80°C (cyclization) | |
Catalyst | Pd(OAc)₂ (cross-coupling) |
Table 2: Structural Characterization Techniques
Technique | Application | Reference |
---|---|---|
X-ray Crystallography | Resolves fused-ring conformation | |
¹H/¹³C NMR | Assigns substituent positions | |
HRMS | Confirms molecular formula |
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5/c1-3-36-27(34)24-22-15-17-30(19-9-7-18(8-10-19)29-16-5-4-6-23(29)32)26(33)25(22)31(28-24)20-11-13-21(35-2)14-12-20/h7-14H,3-6,15-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNLYVCJSOXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623728 | |
Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-91-3 | |
Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503614-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-C)pyridine-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503614913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Apixaban ethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9LMP4ZJ6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.